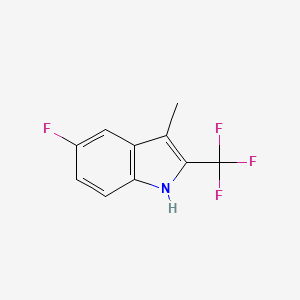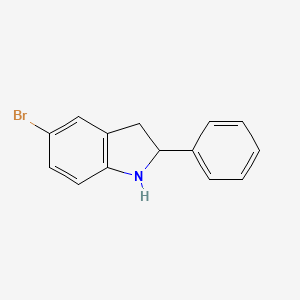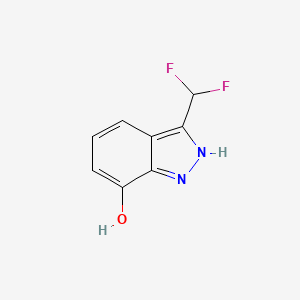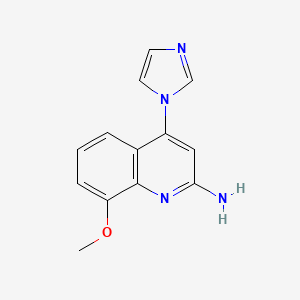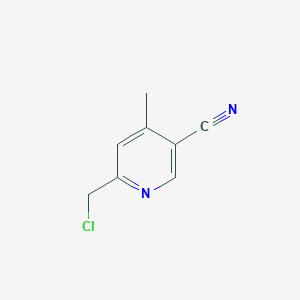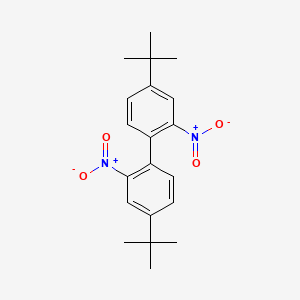
4,4'-Di-tert-butyl-2,2'-dinitro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two nitro groups and two tert-butyl groups attached to the biphenyl core. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl typically involves the nitration of 4,4’-Di-tert-butylbiphenyl. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Halogenating agents, Lewis acids as catalysts.
Major Products
Reduction: 4,4’-Di-tert-butyl-2,2’-diamino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学的研究の応用
4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl involves its interaction with molecular targets through its nitro and tert-butyl groups. The nitro groups can participate in redox reactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. The pathways involved include electron transfer and covalent bonding with target molecules.
類似化合物との比較
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Lacks the nitro groups, making it less reactive in redox reactions.
4,4’-Di-tert-butyl-2,2’-diamino-1,1’-biphenyl: Contains amino groups instead of nitro groups, leading to different chemical properties and reactivity.
Uniqueness
4,4’-Di-tert-butyl-2,2’-dinitro-1,1’-biphenyl is unique due to the presence of both nitro and tert-butyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo selective reduction and substitution reactions makes it valuable in synthetic chemistry and various research applications.
特性
分子式 |
C20H24N2O4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
4-tert-butyl-1-(4-tert-butyl-2-nitrophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C20H24N2O4/c1-19(2,3)13-7-9-15(17(11-13)21(23)24)16-10-8-14(20(4,5)6)12-18(16)22(25)26/h7-12H,1-6H3 |
InChIキー |
MKMFLTVFVAEHFF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



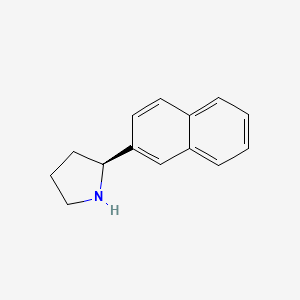
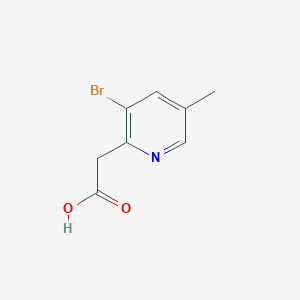
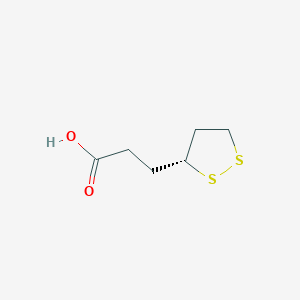
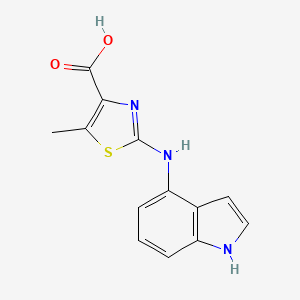

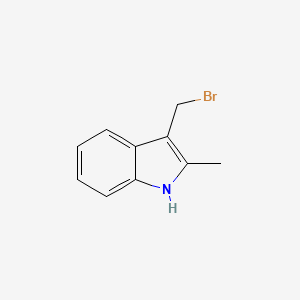
![2-Fluoro-6-iodo-1H-benzo[d]imidazole](/img/structure/B12970285.png)
